6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Quinazolinone derivatives are synthesized using various chemical reactions. For instance, 3-(2-Methylprop-2-en-1-yl)-2-sulfanylidene-7-(trifluoromethyl)-2,3-dihydroquinazolin-4(1H)-one is synthesized through intramolecular electrophilic cyclization, demonstrating the compound's versatile synthetic potential (N. Kut, M. Onysko, & V. Lendel, 2020).
Structural Variations and Analysis : The structural properties and variations of quinazolinone compounds are important for understanding their chemical behavior and potential applications (D. K. Magotra et al., 1996).
Biological and Pharmacological Activities
Antitumor and Anticancer Properties : Quinazolinone derivatives exhibit significant potential as antitumor agents. For example, derivatives such as HMJ38 have been used as lead compounds to develop potent anti-cancer agents, indicating the potential of similar compounds in cancer treatment (M. Hour et al., 2013).
Anti-Inflammatory Activity : Quinazolinone compounds have demonstrated notable anti-inflammatory activities. This suggests that similar compounds could have applications in treating inflammatory conditions (Ashok Kumar & C. S. Rajput, 2009).
Antiviral and Antimicrobial Properties : Some quinazolinone derivatives are effective against viruses and bacteria, indicating their potential use in developing new antiviral and antimicrobial drugs (V. K. Pandey et al., 2008).
Potential in Treating Hypertension : Specific derivatives have shown significant activity in relaxing blood vessels, suggesting their potential application in managing hypertension (Y. Eguchi et al., 1991).
Analgesic Properties : Certain quinazolinone compounds exhibit analgesic properties, which could be useful in pain management (V. Alagarsamy et al., 2011).
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
6,7-diethoxy-3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C19H25N3O4S/c1-3-25-15-11-13-14(12-16(15)26-4-2)20-19(27)22(18(13)24)10-6-9-21-8-5-7-17(21)23/h11-12H,3-10H2,1-2H3,(H,20,27) |
InChI Key |
DMRBOZKOYDEYEY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCN3CCCC3=O)OCC |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(=O)N(C(=S)N2)CCCN3CCCC3=O)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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